Cas no 1805638-06-5 (Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate)

1805638-06-5 structure

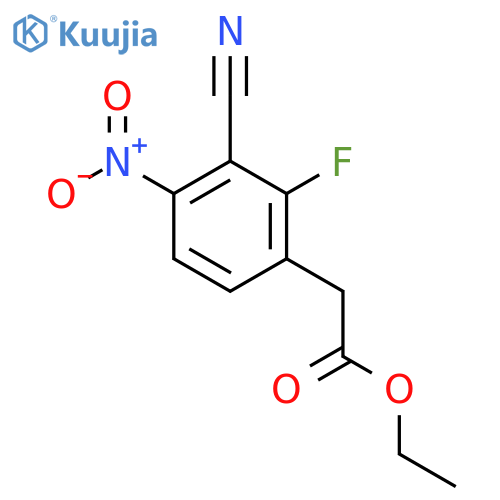

商品名:Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate

CAS番号:1805638-06-5

MF:C11H9FN2O4

メガワット:252.198566198349

CID:4944893

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate

-

- インチ: 1S/C11H9FN2O4/c1-2-18-10(15)5-7-3-4-9(14(16)17)8(6-13)11(7)12/h3-4H,2,5H2,1H3

- InChIKey: BQLIYQLXULJYFM-UHFFFAOYSA-N

- ほほえんだ: FC1C(C#N)=C(C=CC=1CC(=O)OCC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 373

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 95.9

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015021281-500mg |

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate |

1805638-06-5 | 97% | 500mg |

806.85 USD | 2021-06-18 | |

| Alichem | A015021281-1g |

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate |

1805638-06-5 | 97% | 1g |

1,564.50 USD | 2021-06-18 | |

| Alichem | A015021281-250mg |

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate |

1805638-06-5 | 97% | 250mg |

489.60 USD | 2021-06-18 |

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate 関連文献

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

1805638-06-5 (Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬